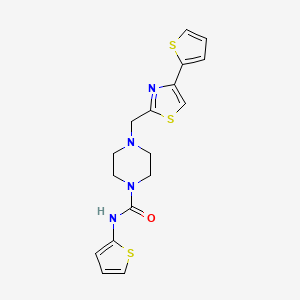

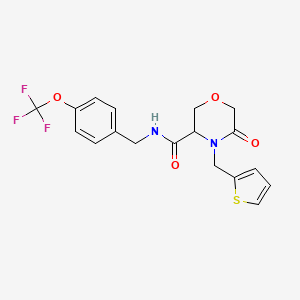

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as L-732,138, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

科学的研究の応用

Synthesis and Structural Studies

- Synthesis Methods : Novel synthesis routes for derivatives of 6-oxo-1,6-dihydropyridine-3-carboxamide have been explored, focusing on methods that enhance the yield and purity of these compounds. For instance, a two-step synthesis of a similarly substituted 5-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide using succinyl cyanide has been reported, with identification and characterization done through spectroscopic methods and X-ray crystallography (Wiedemann & Grohmann, 2009).

Biological and Medicinal Chemistry

- Antimicrobial and Antifungal Properties : Derivatives of 6-oxo-pyridine-3-carboxamide have shown significant antibacterial and antifungal activities. For example, specific derivatives displayed broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin, and equipotent to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).

Chemical Transformations

- Ring Opening in Carbapenem-derived Esters : Research has shown that ethylamine and ethanolamine can react with certain 4-nitrobenzyl carbapenem-derived esters, leading to the opening of the β-lactam ring. This results in the formation of pyrrolidine derivatives, indicating potential pathways for chemical transformations in this class of compounds (Valiullina et al., 2020).

Novel Compound Synthesis

- Isothiazolopyridines, Pyridothiazines Synthesis : Isothiazolopyridines and pyridothiazines, synthesized from derivatives of 6-oxo-1,6-dihydropyridine-3-carboxamide, are compounds with valuable biological activities. Their synthesis using both conventional and modern microwave techniques has been reported, highlighting the versatility of these derivatives in creating pharmacologically relevant structures (Youssef et al., 2012).

特性

IUPAC Name |

1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-15(2)17-6-9-19(10-7-17)23-22(27)18-8-11-21(26)24(14-18)13-16-4-3-5-20(12-16)25(28)29/h3-12,14-15H,13H2,1-2H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKOSFLXUXLTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)

![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)

![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)